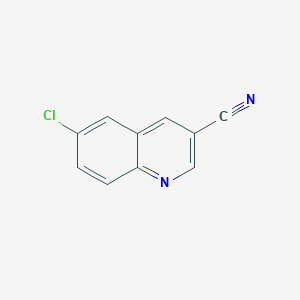

6-Chloroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

13669-66-4 |

|---|---|

Molecular Formula |

C10H5ClN2 |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

6-chloroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H |

InChI Key |

DSTLUHCGCLXVMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloroquinoline 3 Carbonitrile

Classical Cyclization and Condensation Reactions for Quinoline (B57606) Core Formation

The foundational methods for constructing the quinoline scaffold of 6-Chloroquinoline-3-carbonitrile often involve multistep sequences that have been refined over time. These classical approaches, while effective, typically rely on harsh reaction conditions.

Conventional Multistep Approaches to this compound

A prevalent and well-documented multistep synthesis commences with a substituted aniline (B41778). The Vilsmeier-Haack reaction is a cornerstone in this classical approach. ijsr.net This reaction typically involves the formylation of an activated aromatic compound using a Vilsmeier reagent, which is prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijsr.netresearchgate.net

The synthesis of this compound often starts from 4-chloroaniline (B138754). This is first converted to the corresponding acetanilide (B955), N-(4-chlorophenyl)acetamide. The subsequent Vilsmeier-Haack cyclization of this acetanilide derivative using a mixture of POCl₃ and DMF yields 2,6-dichloroquinoline-3-carbaldehyde. ijsr.net This intermediate is then converted to the final product, this compound.

Another classical route involves the Friedländer annulation, which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) with a suitable three-carbon component that can provide the C2, C3 (with the nitrile group), and C4 atoms of the quinoline ring.

The Skraup synthesis, a reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, is a fundamental method for producing quinoline itself, and variations can be used for substituted derivatives. pharmaguideline.comnih.gov Similarly, the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, and the Combes synthesis are other classical methods for quinoline formation that can be adapted for specific derivatives. pharmaguideline.com

A key transformation in some multistep approaches is the conversion of a 3-formyl group into a 3-carbonitrile group. One documented method involves treating the corresponding 2-chloro-6-substituted-quinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) to afford the 3-carbonitrile. rsc.org

Optimization Studies on Established Synthesis Protocols

Research has focused on optimizing the classical Vilsmeier-Haack approach to improve yields and simplify procedures. For instance, studies have explored the ideal ratio of reactants (acetanilide, POCl₃, and DMF) and reaction temperatures to maximize the yield of the intermediate 2-chloro-3-formylquinolines. The reaction is typically initiated at a low temperature (0-5°C) and then heated to around 90°C.

Catalyst-Mediated Approaches to this compound

To overcome the limitations of classical methods, which often require harsh conditions and produce significant waste, catalyst-mediated approaches have been developed. These methods offer milder reaction conditions, higher efficiency, and greater selectivity.

Transition Metal-Catalyzed Annulation Reactions

Palladium-catalyzed reactions have shown utility in the synthesis of functionalized quinolines. mdpi.com For example, a palladium-catalyzed one-pot coupling-annulation reaction has been developed for the synthesis of benzo[b] pharmaguideline.comnaphthyridines starting from 2-chloroqunoline-3-carbonitriles, demonstrating the reactivity of the nitrile and chloro substituents under these conditions. researchgate.net While this specific example details a reaction of the target compound, similar catalytic principles are applied to its synthesis.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be employed to build complexity on the quinoline core, often catalyzed by a combination of palladium and copper complexes. rsc.org Iron(III) chloride has also been reported as a catalyst for the synthesis of 6-chloroquinoline (B1265530) from 4-chloroaniline in a sealed system at high temperatures. chemicalbook.com

Organocatalytic Strategies in Quinoline Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a greener alternative to metal-based catalysts. While specific research on the direct organocatalytic synthesis of this compound is not widely documented, the principles are well-established for quinoline synthesis in general. For instance, pyrrolidine (B122466) has been used as an organocatalyst for the synthesis of 7-chloroquinoline (B30040) derivatives. rsc.orgrsc.org These reactions often proceed through enamine or iminium ion intermediates, facilitating bond formation under mild conditions. researchgate.net The Friedländer annulation, a key reaction in quinoline synthesis, can be effectively catalyzed by organic acids like p-toluenesulfonic acid or even by ionic liquids, which can act as both catalyst and solvent. organic-chemistry.orgnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemicals like this compound more environmentally benign. ijpsjournal.comthepharmajournal.com This involves the use of less hazardous solvents, reducing energy consumption, and minimizing waste. researchgate.net

For quinoline synthesis in general, several green approaches have been explored. These include solvent-free reactions, often facilitated by microwave irradiation, which can significantly reduce reaction times and energy usage. ijpsjournal.com The use of water as a solvent, where possible, is another key aspect of green synthesis. researchgate.net

Catalysis is a cornerstone of green chemistry. The development of recyclable catalysts, such as heteropoly acids or catalysts supported on solid matrices, can reduce waste and the cost of synthesis. organic-chemistry.org While specific examples for this compound are still emerging, the broader trends in quinoline synthesis point towards a future where these green principles will be increasingly applied. researchgate.net

Aqueous and Solvent-Free Reaction Environments

The move towards greener chemistry has emphasized the reduction or elimination of volatile and toxic organic solvents. ijpsjournal.comelixirpublishers.com Consequently, developing synthetic routes in aqueous media or under solvent-free conditions is a key research focus.

Aqueous Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of the parent 6-chloroquinoline ring has been achieved in water. For instance, reacting 4-chloroaniline with glycerol in water within a stainless steel autoclave at 200°C for 3 hours can produce 6-chloroquinoline. chemicalbook.com While this specific example does not yield the 3-carbonitrile derivative directly, it demonstrates the feasibility of forming the core chloroquinoline structure in an aqueous environment. The synthesis of quinoline-based pyrimido[4,5-b]quinolones has also been successfully carried out in water using an Fe3O4 nanoparticle catalyst, highlighting the potential for complex heterocyclic synthesis in green solvents. acs.org

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product purification. rsc.org Microwave irradiation is frequently coupled with solvent-free conditions to accelerate reaction rates. elixirpublishers.comresearchgate.net For example, the synthesis of (E)-2-styrylquinoline derivatives has been efficiently performed under solvent-free microwave conditions using zinc chloride as a catalyst. researchgate.net Similarly, pyrano[2,3-b]quinolin-2-ones have been synthesized from 2-chloro-3-formylquinolines under solvent-free microwave irradiation. elixirpublishers.com The Vilsmeier-Haack reaction, a key method for producing 2-chloroquinoline-3-carbaldehydes (a precursor to the target molecule), can be performed under solvent-free conditions, further underscoring the potential for a completely solventless synthesis route. researchgate.netijsr.net One-pot, three-component synthesis of functionalized spirooxindole derivatives has also been achieved with high efficiency under solvent-free microwave conditions. rsc.org

Atom-Economy and Sustainable Reagent Utilization

Atom economy is a core principle of green chemistry that measures how efficiently atoms from the reactants are incorporated into the final product. ijpsjournal.com High atom economy is characteristic of reactions like additions and cycloadditions, which minimize the formation of byproducts. ijpsjournal.comrsc.org

Traditional quinoline syntheses, such as the Skraup and Friedländer reactions, often suffer from poor atom economy and harsh conditions. ijpsjournal.com Modern approaches seek to overcome these limitations. A notable atom-economical method involves the direct, one-pot synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins like acrylonitriles. rsc.orgrsc.org This method, catalyzed by cesium carbonate, proceeds via a proposed [2+4] cycloaddition and generates only water as a byproduct, representing a significant improvement in efficiency. rsc.orgrsc.org

The choice of reagents is also critical for sustainability. There is a growing emphasis on replacing toxic, transition-metal catalysts with more sustainable alternatives like iron or copper, or even employing metal-free catalytic systems. ijpsjournal.comorganic-chemistry.org For instance, a single-atom iron catalyst has demonstrated high efficiency in the dehydrogenative coupling synthesis of quinolines. organic-chemistry.org Formic acid has also emerged as a green and biodegradable catalyst for quinoline synthesis from anilines and aldehydes or ketones. ijpsjournal.com The Vilsmeier-Haack reaction, crucial for synthesizing the precursor 2-chloroquinoline-3-carbaldehyde (B1585622), is considered efficient and economical, utilizing common reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF). rsc.orgijsr.net

Advanced Synthesis Technologies for this compound Production

To enhance reaction efficiency, reduce production times, and improve safety, advanced technologies like microwave-assisted synthesis and flow chemistry are being increasingly adopted for the production of complex heterocyclic compounds.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis (MAS) utilizes microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comelixirpublishers.comresearchgate.net

This technology has been successfully applied to various steps relevant to the synthesis of this compound. The Vilsmeier-Haack cyclization of acetanilides to form 2-chloroquinoline-3-carbaldehydes, a key precursor, can be performed efficiently under microwave irradiation. mdpi.comresearchgate.net For example, 2-chloroquinoline-3-carbaldehydes have been synthesized in minutes from acetanilides using a Vilsmeier-Haack reagent under microwave conditions. researchgate.net

Furthermore, subsequent transformations of the quinoline core are also amenable to microwave assistance. The synthesis of quinoline-fused 1,4-benzodiazepines from 3-bromomethyl-2-chloro-quinolines showed excellent yields (92–97%) in a microwave reactor, compared to much lower yields (62–65%) via conventional heating. rsc.org Microwave irradiation has also been used for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines from 3-formyl-quinoline derivatives, achieving good yields in just 8-20 minutes. rsc.orgacs.org These examples highlight the significant potential of microwave technology to streamline the synthesis of this compound and its derivatives.

Flow Chemistry and Continuous Process Development

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, improved reproducibility, and straightforward scalability. acs.orgresearchgate.net

The synthesis of quinoline derivatives has been successfully adapted to flow chemistry systems. For instance, the Doebner-Miller and Skraup reactions have been performed in flow reactors. researchgate.net A continuous-flow process for a tandem photoisomerization–cyclization of (E)-2-aminostyryl ketones has been developed to produce quinolines in minutes. thieme-connect.de This was followed by a sequential flow hydrogenation to yield tetrahydroquinolines, demonstrating a multi-step flow synthesis. thieme-connect.de

While a specific continuous flow process for this compound has not been detailed in the reviewed literature, the successful application of this technology to other complex heterocyclic syntheses, including for pharmaceutical ingredients, suggests its high potential. researchgate.net For example, a gram-scale synthesis of quinoline derivatives has been achieved using a continuous-flow process. organic-chemistry.org The scalability and enhanced safety features of flow chemistry make it a highly attractive platform for the industrial production of this compound.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability of this compound Routes

The efficiency, yield, and scalability of synthetic routes are critical factors for both laboratory research and industrial production. The synthesis of this compound and its precursors can be achieved through various methods, each with distinct advantages and disadvantages.

The conversion of a 2-chloroquinoline-3-carbaldehyde precursor to a 2-chloroquinoline-3-carbonitrile (B1354263) has been reported with a high yield of 89% using sodium azide (B81097) and phosphorus oxychloride in a conventional heating setup over 6 hours. researchgate.net Another similar conversion of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) yielded 64% of the corresponding dicarbonitrile under similar conditions. researchgate.net

A primary method for obtaining the necessary chloroquinoline aldehyde precursor is the Vilsmeier-Haack reaction. rsc.orgijsr.netrsc.org This reaction converts substituted acetanilides into 2-chloroquinoline-3-carbaldehydes. While yields can vary depending on the specific substrate and conditions, it is a well-established and versatile method. ijsr.netrsc.org

Advanced technologies offer significant improvements over these conventional batch methods. Microwave-assisted synthesis, in particular, provides a clear advantage in terms of reaction time and often yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Conventional Heating | Not Specified | 62-65% | rsc.org |

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Microwave-Assisted | Not Specified | 92-97% | rsc.org |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | Conventional Heating (Oil Bath) | 60 min | Lower Yield | rsc.org |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | Microwave-Assisted | 4 min | 80-95% | rsc.org |

| Synthesis of Dihydropyrazolopyridines | Conventional Heating | 8 h | Not Specified | acs.org |

| Synthesis of Dihydropyrazolopyridines | Microwave-Assisted | 8-20 min | Good (not specified) | acs.org |

This table illustrates the general advantages of microwave synthesis for related heterocyclic systems, showing drastically reduced reaction times and improved yields.

In terms of scalability, traditional batch synthesis can be challenging and hazardous, especially when dealing with toxic reagents or exothermic reactions. Flow chemistry presents a superior alternative for large-scale production. It allows for safe, continuous manufacturing with consistent product quality. The successful gram-scale synthesis of quinoline derivatives and the development of multi-step continuous flow processes for complex molecules demonstrate the high scalability of this technology. organic-chemistry.orgthieme-connect.de While specific yield data for a flow synthesis of this compound is not available, the platform's inherent advantages in control, safety, and throughput make it the most promising approach for industrial-scale manufacturing.

Reactivity and Chemical Transformations of 6 Chloroquinoline 3 Carbonitrile

Reactions Involving the Carbonitrile Moiety at Position 3

The carbonitrile (or cyanide) group at the 3-position of the quinoline (B57606) ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, nucleophilic additions, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. youtube.comwikipedia.org This process involves the reaction of the carbon-nitrogen triple bond with water. nih.gov

Under acidic conditions, 6-Chloroquinoline-3-carbonitrile can be heated under reflux with a dilute acid, such as hydrochloric acid, to produce 6-chloroquinoline-3-carboxylic acid and the corresponding ammonium (B1175870) salt. wikipedia.org The reaction proceeds through the initial formation of the amide, which is subsequently hydrolyzed to the carboxylic acid.

Conversely, alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base like sodium hydroxide, initially forms the sodium salt of the carboxylic acid (sodium 6-chloroquinoline-3-carboxylate) and ammonia (B1221849) gas. wikipedia.org To obtain the free 6-chloroquinoline-3-carboxylic acid, the resulting solution must be acidified with a strong acid. nih.gov

It is also possible to stop the hydrolysis at the amide stage (6-chloroquinoline-3-carboxamide) by using controlled conditions, such as specific acid catalysts or milder reaction times and temperatures. mdpi.com

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | H₂O, H⁺ (e.g., HCl), heat | 6-Chloroquinoline-3-carboxylic Acid |

| This compound | 1. NaOH(aq), heat; 2. H₃O⁺ | 6-Chloroquinoline-3-carboxylic Acid |

| This compound | Controlled hydrolysis (e.g., TFA-H₂SO₄) | 6-Chloroquinoline-3-carboxamide |

Reduction to Aldehydes and Amines

The carbonitrile group is readily reducible to either an aldehyde or a primary amine. The choice of reducing agent and reaction conditions dictates the final product. youtube.com

Reduction to Aldehydes: A selective partial reduction of the nitrile to an aldehyde can be achieved using specific hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. nih.govmdpi.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. commonorganicchemistry.comworktribe.com DIBAL-H coordinates to the nitrile nitrogen, followed by hydride transfer to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to yield 6-chloroquinoline-3-carbaldehyde. nih.govmasterorganicchemistry.com

Reduction to Amines: Complete reduction of the nitrile group to a primary amine, (6-chloroquinolin-3-yl)methanamine, can be accomplished using stronger reducing agents or catalytic hydrogenation. youtube.com Common reagents for this include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a metal catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.org

Table 2: Reduction Products of this compound

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| 6-Chloroquinoline-3-carbaldehyde | 1. DIBAL-H, -78 °C; 2. H₂O | Partial Reduction |

| (6-Chloroquinolin-3-yl)methanamine | LiAlH₄ or H₂, Raney Ni/Pd-C | Complete Reduction |

Nucleophilic Additions Across the Carbon-Nitrogen Triple Bond

The polarized nature of the carbon-nitrogen triple bond allows for nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to nitriles. organic-chemistry.orgpressbooks.pub

The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), results in the formation of an intermediate imine magnesium salt. This intermediate is then hydrolyzed with aqueous acid to yield a ketone. organic-chemistry.orgrsc.org In this specific example, the product would be 1-(6-chloroquinolin-3-yl)ethan-1-one. This two-step sequence provides a valuable method for the synthesis of 3-acylquinoline derivatives. The reaction is generally effective, although the choice of solvent and reaction temperature can influence the yield. organic-chemistry.org

Cycloaddition and Hetero-Cyclization Reactions Utilizing the Carbonitrile

The nitrile functional group can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. A prominent example is the synthesis of tetrazoles.

The [3+2] cycloaddition reaction of this compound with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an ammonium salt or a Lewis acid, yields the corresponding tetrazole derivative, 5-(6-chloroquinolin-3-yl)-1H-tetrazole. beilstein-journals.orgisfcppharmaspire.comnih.gov Tetrazoles are considered bioisosteres of carboxylic acids and are important scaffolds in medicinal chemistry. beilstein-archives.org

Furthermore, the carbonitrile group can react with dinucleophiles to construct fused heterocyclic systems. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a fused pyrazole (B372694) ring, yielding a 3-amino-1H-pyrazolo[3,4-b]quinoline derivative. rsc.org This reaction involves an initial nucleophilic addition of hydrazine to the nitrile, followed by an intramolecular cyclization.

Transformations at the Halogen Atom at Position 6

The chlorine atom at the 6-position of the quinoline ring is susceptible to replacement via nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoline ring system is electron-deficient, and this deficiency is further enhanced by the electron-withdrawing nature of the nitrile group at position 3. This electronic property activates the ring towards nucleophilic attack, allowing for the displacement of the chloride at position 6 by a variety of nucleophiles. libretexts.orgyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Common nucleophiles that can displace the 6-chloro substituent include:

Amines: Reaction with primary or secondary amines, often at elevated temperatures or under microwave irradiation, yields 6-aminoquinoline (B144246) derivatives. libretexts.orgnih.govrug.nl

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide, NaOMe) in an alcoholic solvent can produce 6-alkoxyquinoline derivatives.

Thiolates: Reaction with thiolates (e.g., sodium thiophenoxide, NaSPh) can be used to synthesize 6-(arylthio)quinoline derivatives.

In addition to classical SNAr, modern cross-coupling reactions provide powerful and versatile methods for forming new bonds at the C-6 position. While these are catalyzed reactions, they effectively result in the substitution of the chlorine atom. These include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters (R-B(OH)₂) to form C-C bonds, yielding 6-aryl or 6-alkylquinolines. organic-chemistry.orgyoutube.com

Sonogashira Coupling: Palladium/copper co-catalyzed coupling with terminal alkynes (R-C≡CH) to form C-C bonds, producing 6-alkynylquinolines. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C bonds, resulting in 6-alkenylquinolines. nih.govorganic-chemistry.orgwikipedia.orgyoutube.com

Stille Coupling: Palladium-catalyzed coupling with organostannanes (R-SnBu₃) to create C-C bonds. wikipedia.orgorganic-chemistry.orgnih.govharvard.edulibretexts.org

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds with a wide range of amines, often under milder conditions than traditional SNAr. nih.govcommonorganicchemistry.comncert.nic.in

Table 3: Representative Transformations at the 6-Chloro Position

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| SNAr (Amination) | R₂NH (e.g., Morpholine) | Heat, Base | 6-(Dialkylamino)quinoline |

| SNAr (Alkoxylation) | RO⁻Na⁺ (e.g., NaOMe) | ROH, Heat | 6-Alkoxyquinoline |

| SNAr (Thiolation) | RS⁻Na⁺ (e.g., NaSPh) | Heat | 6-(Alkyl/Arylthio)quinoline |

| Suzuki Coupling | Ar-B(OH)₂ | Pd catalyst, Base | 6-Arylquinoline |

| Sonogashira Coupling | R-C≡CH | Pd/Cu catalyst, Base | 6-Alkynylquinoline |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 6-Aminoquinoline |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org For a substrate like this compound, the chlorine atom at the C6 position serves as a reactive handle for these transformations. The electron-withdrawing nature of the nitrile group at C3 and the quinoline nitrogen atom can influence the reactivity of the C-Cl bond, making it susceptible to oxidative addition to a palladium(0) complex, the initial step in most cross-coupling catalytic cycles. libretexts.orgrsc.org

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgrsc.org This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and generally mild conditions. rsc.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, extensive research on related haloquinolines provides a strong basis for predicting its reactivity. For instance, the coupling of various aryl and heteroaryl boronic acids with 4-chloroquinoline (B167314) derivatives proceeds efficiently in the presence of a palladium catalyst. researchgate.net A key study on 6-bromo-2-chloroquinoline (B23617) demonstrated that Suzuki-Miyaura coupling occurs selectively at the 6-bromo position, leaving the C2-chloro group intact, which highlights the differential reactivity of halogens on the quinoline core. rsc.org Given that C-Cl bonds are generally less reactive than C-Br bonds, the coupling at the 6-chloro position of the title compound would likely require more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition step with aryl chlorides. rsc.orgorganic-chemistry.org

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 6-arylquinoline-3-carbonitrile product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloquinolines

| Entry | Haloquinoline Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 6-Bromo-2-chloroquinoline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | rsc.org |

| 2 | 4-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 92 | researchgate.net |

| 3 | 2-Chloropyridine (3-amino) | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 100 | 99 | organic-chemistry.org |

This table presents data from analogous reactions on similar substrates to infer the potential reactivity of this compound.

The Sonogashira coupling reaction is the most reliable method for introducing alkyne moieties onto aromatic and vinyl halides, forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org It typically employs a dual catalytic system of palladium and copper(I) in the presence of an amine base. wikipedia.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable structures in materials science and natural product synthesis. libretexts.org

For this compound, a Sonogashira reaction would couple a terminal alkyne with the C6-position. The reactivity would follow the general mechanism: oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation from a copper(I) acetylide intermediate (formed in situ), and reductive elimination to furnish the 6-alkynylquinoline-3-carbonitrile. numberanalytics.com Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.gov

Studies on related substrates, such as 6-chloropurines, have demonstrated successful Sonogashira couplings in aqueous media using specialized water-soluble ligands. nih.gov In cases of dihaloquinolines, such as 2-bromo-4-iodo-quinoline, the reaction shows high regioselectivity, with the alkyne coupling to the more reactive C-I bond. libretexts.org This principle underscores that while the C6-Cl bond is reactive, it is less so than corresponding bromides or iodides, potentially requiring optimized conditions like higher temperatures or more active catalyst systems for efficient conversion. organic-chemistry.orglibretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide Substrate | Alkyne Partner | Catalyst / Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 6-Chloropurine | Phenylacetylene | Na₂PdCl₄ / cataCXium F sulf / CuI | Diisopropylamine | H₂O / n-BuOH | 100 | 89 | nih.gov |

| 2 | 4-Iodo-2-bromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 98 (at C4) | libretexts.org |

| 3 | Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 98 | organic-chemistry.org |

This table presents data from analogous reactions on similar substrates to infer the potential reactivity of this compound.

The Buchwald-Hartwig amination has become a premier method for constructing C-N bonds, allowing the coupling of aryl halides with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org This reaction has broad applications in drug discovery, where the arylamine motif is prevalent. wikipedia.org

The C6-Cl bond of this compound is a suitable electrophilic site for this transformation. The reaction would proceed via the standard palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the 6-aminoquinoline derivative. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphines (e.g., BINAP, Josiphos) or N-heterocyclic carbenes (NHCs) often providing the best results, especially for less reactive aryl chlorides. acs.orgacs.org

A detailed study on 6-bromo-2-chloroquinoline demonstrated the feasibility of selective Buchwald-Hartwig amination. acs.orgnih.gov By carefully selecting the catalyst and reaction conditions, it was possible to functionalize the C6-bromo position while leaving the C2-chloro position untouched. This selectivity suggests that a similar transformation on this compound would be highly feasible, likely requiring a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the reaction. organic-chemistry.orgnih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Haloquinolines

| Entry | Haloquinoline Substrate | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / (R)-(-)-BINAP | NaOtBu | Toluene | 80 | 99 | nih.gov |

| 2 | 6-Bromo-2-chloroquinoline | Pyrrolidine (B122466) | Pd(OAc)₂ / (R,S)-Josiphos | NaOtBu | Toluene | 80 | 99 | acs.org |

| 3 | Aryl Chloride | Aniline (B41778) | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | 80 | 99 | acs.org |

This table presents data from analogous reactions on similar substrates to infer the potential reactivity of this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a powerful C-C bond-forming reaction valued for its high reactivity and functional group tolerance. numberanalytics.comnumberanalytics.com For this compound, a Negishi coupling would offer a pathway to introduce alkyl, vinyl, or aryl groups at the C6 position. The reaction mechanism follows the standard cross-coupling pathway. numberanalytics.com While specific examples on 6-chloroquinolines are scarce, the general utility of the Negishi reaction for coupling with heteroaryl chlorides suggests that suitable conditions could be developed, likely using a Pd(0) catalyst like Pd(PPh₃)₄. wikipedia.org

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannane reagents to air and moisture. libretexts.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction scope is broad, and it is tolerant of many functional groups. openochem.org The coupling of this compound via a Stille reaction would proceed with a palladium catalyst, often in the presence of a lithium chloride additive and sometimes a copper(I) co-catalyst to accelerate the reaction, especially for sterically hindered substrates. openochem.orgcaltech.edu

Other Metal-Mediated Functionalizations

Beyond palladium-catalyzed cross-coupling, other transition metals can be used to functionalize the quinoline core. A significant area of modern research is direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halides. youtube.comrsc.org For this compound, various positions on the quinoline ring could potentially be targeted for C-H activation using catalysts based on iridium, rhodium, or ruthenium. nih.govacs.org For example, iridium-catalyzed borylation could introduce a boronic ester group at a C-H position, which could then be used in subsequent Suzuki-Miyaura couplings. acs.org The directing-group ability of the quinoline nitrogen or the nitrile group could influence the regioselectivity of such reactions. rsc.org

Reactivity of the Quinoline Ring System

The quinoline ring system is a benzo-fused pyridine (B92270), and its reactivity is a composite of both benzene (B151609) and pyridine. wikipedia.org The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution. The substituents on this compound significantly modulate this inherent reactivity.

Conversely, the electron deficiency of the pyridine ring makes it prone to nucleophilic attack. The nitrile group at C3 strongly activates the C2 and C4 positions towards nucleophiles. While the C6-chloro group is the primary site for palladium-catalyzed reactions, it can also be displaced by strong nucleophiles under certain conditions (nucleophilic aromatic substitution, SₙAr), although this typically requires harsh conditions or strong activation. Studies on other chloroquinolines have shown that nucleophiles like hydrazines or thiols can displace a chlorine atom at the C4 position. mdpi.com The presence of the cyano group at C3 in the title compound would likely make the C4 position particularly susceptible to such reactions if a suitable leaving group were present there. Furthermore, the nitrile group itself can undergo hydrolysis to a carboxylic acid or amide, or be reduced to an amine, offering further avenues for derivatization. acs.org

Electrophilic Aromatic Substitution Patterns on the Quinoline Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.com The regioselectivity of EAS on the quinoline core is influenced by the directing effects of the existing substituents and the inherent reactivity of the different positions on the benzene and pyridine rings.

The reactivity of the quinoline nucleus towards electrophiles is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom. This deactivation is more pronounced in the pyridine ring. Consequently, electrophilic substitution typically occurs on the benzene ring at positions 5 and 8. The presence of the chloro group at position 6, an ortho-para directing deactivator, and the cyano group at position 3, a meta-directing deactivator, further modulates this reactivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For this compound, nitration would be expected to introduce a nitro group (-NO₂) onto the benzene ring, likely at position 5 or 8. Similarly, halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid would introduce another halogen atom at these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-5-nitroquinoline-3-carbonitrile and/or 6-Chloro-8-nitroquinoline-3-carbonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-chloroquinoline-3-carbonitrile and/or 8-Bromo-6-chloroquinoline-3-carbonitrile |

| Chlorination | Cl₂, AlCl₃ | 5,6-Dichloroquinoline-3-carbonitrile and/or 6,8-Dichloroquinoline-3-carbonitrile |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-8-sulfonic acid |

Reductions and Hydrogenations of the Quinoline Ring

The reduction of the quinoline ring system can lead to various hydrogenated derivatives, such as 1,2,3,4-tetrahydroquinolines and, less commonly, 5,6,7,8-tetrahydroquinolines. acs.orgrsc.org The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation.

Catalytic hydrogenation is a widely employed method for this transformation. thieme-connect.com Various transition metal catalysts, including those based on ruthenium, rhodium, iridium, and gold, have been shown to be effective for the hydrogenation of quinolines. acs.org For instance, supported gold catalysts have demonstrated high activity and selectivity for the hydrogenation of the pyridine ring in quinoline compounds, yielding 1,2,3,4-tetrahydroquinolines. acs.org Notably, this method often leaves other functional groups, such as halogens, intact. acs.org Ruthenium-based catalysts have also been developed that show high efficiency for quinoline hydrogenation, sometimes under mild conditions. pku.edu.cn In some cases, unusual chemoselectivity for the hydrogenation of the carbocyclic ring has been observed with specific ruthenium catalysts, leading to 5,6,7,8-tetrahydroquinolines. rsc.org

For this compound, catalytic hydrogenation would likely reduce the pyridine ring to afford 6-chloro-1,2,3,4-tetrahydroquinoline-3-carbonitrile. The nitrile group can also be reduced under certain hydrogenation conditions, typically requiring more forcing conditions or specific catalysts.

Table 2: Potential Products from the Reduction of this compound

| Reagents and Conditions | Potential Product(s) | Comments |

| H₂, Pd/C or PtO₂ | 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carbonitrile | Selective reduction of the pyridine ring is expected under standard conditions. |

| H₂, Raney Nickel | 6-Chloro-1,2,3,4-tetrahydroquinoline-3-methanamine | Potential for reduction of both the pyridine ring and the nitrile group. |

| NaBH₄, CoCl₂ | 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carbonitrile | Sodium borohydride (B1222165) in the presence of a transition metal salt can effect the reduction of the quinoline ring. |

| LiAlH₄ | (2-Chloroquinolin-3-yl)methanamine rsc.org | Lithium aluminum hydride is a powerful reducing agent capable of reducing the nitrile group to an amine. rsc.org |

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netunito.it This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. researchgate.net

In the context of quinolines, various substituents can act as DMGs. For chloroquinolines, lithiation often occurs at the position adjacent to the chloro group. researchgate.net For example, 2-chloroquinoline (B121035) can be selectively lithiated at the C-3 position using lithium diisopropylamide (LDA). researchgate.net This methodology allows for the introduction of diverse functional groups at specific positions that might be difficult to access through other synthetic routes.

For this compound, the chloro group at C-6 could potentially direct lithiation to the C-5 or C-7 positions. The cyano group at C-3 could also influence the acidity of adjacent protons. The outcome of a directed metalation reaction would depend on the choice of base and reaction conditions. Subsequent reaction with an electrophile, such as an aldehyde, ketone, or alkyl halide, would lead to a new C-C bond at the metalated position. The N-Boc group has also been utilized in the lithiation of dihydroquinolines, directing functionalization to specific positions. nih.govnih.govwhiterose.ac.uk

Table 3: Potential Functionalization of this compound via Directed Ortho-Metalation

| Directing Group | Proposed Site of Metalation | Electrophile (E⁺) | Potential Product |

| 6-Chloro | C-5 | R-CHO | 6-Chloro-5-(hydroxy(R)methyl)quinoline-3-carbonitrile |

| 6-Chloro | C-7 | R-X | 6-Chloro-7-R-quinoline-3-carbonitrile |

| 3-Cyano | C-4 | (CH₃)₂SO₄ | 6-Chloro-4-methylquinoline-3-carbonitrile |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that contains portions of all the reactants. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

Quinoline derivatives can be valuable substrates in MCRs. For example, 2-chloroquinoline-3-carbaldehydes have been used in three-component reactions with 6-aminouracils and active methylene (B1212753) compounds to synthesize complex heterocyclic systems like 4H-pyrano[2,3-b]quinolines and 1,4-dihydrobenzo[b] acs.orgnih.govnaphthyridines. researchgate.netzenodo.org

Given that this compound possesses a reactive nitrile group, it could potentially participate in MCRs such as the Gewald reaction. wikipedia.orgumich.eduorganic-chemistry.org The Gewald reaction is a condensation between a ketone or aldehyde, an α-cyanoester (or in this case, a cyano-substituted heterocycle), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.org

Another prominent MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.govacs.orgacs.org While this compound would not directly participate as a standard component, its derivatives could be incorporated. For instance, if the nitrile group were reduced to an amine, the resulting aminomethylquinoline could serve as the amine component in an Ugi reaction.

Table 4: Potential Multi-Component Reactions Involving this compound or its Derivatives

| MCR Type | Potential Reactants with this compound or Derivative | Potential Product Class |

| Gewald Reaction | Ketone, Elemental Sulfur, Base | Thieno[2,3-b]quinoline derivatives |

| Ugi Reaction (with derivative) | Aldehyde, Carboxylic Acid, Isocyanide, (6-Chloroquinolin-3-yl)methanamine | Complex amides containing the 6-chloroquinoline (B1265530) scaffold |

Mechanistic and Theoretical Investigations of Reactions Involving 6 Chloroquinoline 3 Carbonitrile

Elucidation of Reaction Pathways and Identification of Intermediates

The transformation of 6-chloroquinoline-3-carbonitrile can proceed through several distinct pathways, with the specific route determined by the reagents and conditions employed. Key reaction types include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and transformations involving the nitrile moiety.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position can be displaced by various nucleophiles. The reaction is proposed to proceed via a two-step addition-elimination mechanism. The initial, often rate-determining, step involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the electron-deficient carbon atom bearing the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing quinoline (B57606) ring system. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Palladium-Catalyzed Cross-Coupling: These reactions offer a versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position. A common example is the Suzuki-Miyaura coupling with boronic acids. The generally accepted catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chim.it Intermediates in this cycle include the Pd(II)-aryl halide complex and the di-organopalladium(II) species.

Reactions of the Nitrile Group: The nitrile group at C3 is a versatile functional handle. It can undergo acid-catalyzed hydrolysis, likely proceeding through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form a carboximidic acid intermediate, which then tautomerizes and hydrolyzes further to yield a primary amide (6-chloroquinoline-3-carboxamide) and subsequently a carboxylic acid. researchgate.net In multicomponent reactions, the nitrile can act as an electrophile, participating in cyclization cascades to form fused heterocyclic systems. researchgate.net For instance, in palladium-catalyzed annulation reactions of related 2-chloroquinoline-3-carbonitriles, sodium sulfide (B99878) has been shown to attack the nitrile carbon to initiate cyclization. researchgate.net

A summary of proposed intermediates is presented below.

| Reaction Type | Key Intermediate(s) | Precursor System Studied |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | General SNAr on Haloarenes |

| Palladium-Catalyzed Coupling | Oxidative Addition Complex (Aryl-Pd(II)-Halide) | 2-Chloroquinolines chim.it |

| Acid-Catalyzed Nitrile Hydrolysis | Carboximidic Acid | 2,7-Dichloroquinoline-3-carbonitrile researchgate.net |

| Annulation via Nitrile Attack | Nitrilium Ion / Adduct from Nucleophilic Attack | 2-Chloroquinoline-3-carbonitriles researchgate.net |

Kinetic Studies of Rate-Determining Steps in this compound Transformations

Specific kinetic data for reactions involving this compound is scarce. However, kinetic principles from analogous systems provide insight into the likely rate-determining steps (RDS).

For SNAr reactions , the RDS is typically the initial nucleophilic attack and formation of the high-energy Meisenheimer complex. The rate is dependent on the concentrations of both the quinoline substrate and the nucleophile, exhibiting second-order kinetics. The electron-withdrawing nature of the nitrile group and the fused benzene (B151609) ring helps to stabilize the negative charge in the intermediate, thereby facilitating the reaction, though this effect is less pronounced for substitution at C6 compared to C2 or C4.

In palladium-catalyzed cross-coupling reactions , the RDS can vary depending on the specific catalyst, substrate, and coupling partner. For many Suzuki-Miyaura reactions involving aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) complex is the slow, rate-limiting step. chim.it This step involves the breaking of the strong C-Cl bond and is often a bottleneck in the catalytic cycle.

Transition State Analysis and Energy Profile Mapping

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the energy profiles of reaction pathways and analyzing the geometry and energy of transition states.

While specific DFT studies on this compound were not found, research on related quinoline systems demonstrates the utility of this approach. For example, computational studies on 7-chloroquinolines have been used to calculate the pKa values of aromatic protons, successfully rationalizing the observed regioselectivity in metalation reactions. worktribe.com A similar approach could be applied to this compound to predict the most likely sites for deprotonation or to evaluate the relative energies of intermediates in SNAr pathways.

For a typical palladium-catalyzed reaction, the energy profile would show peaks corresponding to the transition states for oxidative addition, transmetalation, and reductive elimination. The highest peak on this profile would correspond to the rate-determining step, which, for a C-Cl bond, is often the initial oxidative addition. The transition state for this step involves the interaction of the C-Cl bond with the electron-rich Pd(0) center, leading to the cleavage of the C-Cl bond and the formation of two new bonds to the palladium atom.

Stereochemical Outcomes and Diastereoselectivity in Derivatization Reactions

Many derivatization reactions of the quinoline scaffold can generate new stereocenters. While specific studies on the diastereoselectivity of reactions starting from this compound are not available, the principles can be inferred from related chemistry.

For example, multicomponent reactions that form fused, polycyclic systems often create multiple new chiral centers. In a reaction involving a substituted 2-chloro-3-formylquinoline, an enaminone, and 4-hydroxy-2H-chromen-2-one, the use of the chiral catalyst L-proline was found to be superior to achiral bases like piperidine (B6355638) or cesium carbonate. rsc.org This suggests that the catalyst is involved in a stereochemistry-determining step. The proposed mechanism involves an L-proline-catalyzed Knoevenagel condensation followed by a Michael addition. rsc.org The chiral environment provided by the catalyst can favor the formation of one diastereomer over another by influencing the orientation of the reactants in the transition state.

Should this compound be used in similar multicomponent reactions, the stereochemical outcome would be highly dependent on the catalyst and the reaction conditions, offering a potential avenue for asymmetric synthesis of complex quinoline derivatives.

Analytical and Spectroscopic Methodologies for 6 Chloroquinoline 3 Carbonitrile Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, IR, UV-Vis, and Mass Spectrometry provide detailed information about the atomic arrangement, bonding, and electronic properties of 6-chloroquinoline-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the quinoline (B57606) ring system would exhibit distinct chemical shifts and coupling patterns. The aromatic region (typically 7.0-9.0 ppm) would show a set of signals corresponding to the five protons of the bicyclic system. The protons on the pyridine (B92270) ring (H2, H4) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the adjacent nitrile group. The protons on the benzene (B151609) ring (H5, H7, H8) will be influenced by the chlorine atom at the C6 position. Specifically, H5 and H7 would likely appear as doublets due to coupling with each other.

Illustrative ¹H NMR Data for this compound This table is a hypothetical representation based on known data for 6-chloroquinoline (B1265530) and related structures.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 | s | - |

| H-4 | ~8.4 | s | - |

| H-5 | ~8.1 | d | ~9.0 |

| H-7 | ~7.8 | dd | ~9.0, ~2.2 |

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected: nine for the quinoline ring and one for the nitrile carbon. The nitrile carbon (C≡N) typically appears in the 115-120 ppm range. libretexts.orglibretexts.org The carbon atom attached to the chlorine (C6) would be influenced by the halogen's electronegativity. The carbons of the pyridine ring (C2, C3, C4) would show shifts characteristic of their electron-deficient environment.

Illustrative ¹³C NMR Data for this compound This table is a hypothetical representation based on known data for 6-chloroquinoline and related structures.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 |

| C3 | ~108 |

| C4 | ~145 |

| C4a | ~147 |

| C5 | ~130 |

| C6 | ~136 |

| C7 | ~131 |

| C8 | ~128 |

| C8a | ~124 |

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would establish the coupling relationships between adjacent protons (e.g., H7 and H8, H5 and H7), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework unambiguously.

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic would be the sharp, intense peak for the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, typically between 1000 and 600 cm⁻¹.

Illustrative Vibrational Spectroscopy Data for this compound This table is a hypothetical representation based on general spectroscopic data.

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | IR | 3050-3150 | Medium-Weak |

| Nitrile (C≡N) | IR/Raman | 2220-2240 | Sharp, Strong (IR) |

| Aromatic C=C/C=N | IR/Raman | 1400-1650 | Medium-Strong |

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the conjugated system. The quinoline ring system is a chromophore that absorbs UV radiation. The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the chloro and nitrile substituents may cause a shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₀H₅ClN₂), the calculated monoisotopic mass is approximately 188.01 Da.

In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at this m/z value. A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the main molecular ion peak, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.orgtutorchase.com

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve the loss of small, stable molecules. Potential fragmentation pathways could include the loss of HCN (27 Da) from the nitrile group and pyridine ring, or the loss of a chlorine radical (35/37 Da).

Chromatographic Separation and Purity Assessment Methods

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC, often coupled with a mass spectrometer (GC-MS), is instrumental in identifying volatile byproducts and assessing the purity of the final product.

The synthesis of quinoline derivatives can sometimes yield isomeric impurities or byproducts from side reactions. GC analysis allows for the separation of these closely related compounds from the main product, providing a quantitative measure of purity. The retention time of this compound under specific GC conditions serves as a key identifier.

Research Findings: While specific GC analysis data for this compound is not extensively published, the analysis of related quinoline compounds provides a framework for its characterization. For instance, in the synthesis of various substituted quinolines, GC-MS is routinely used to confirm the molecular weight of the product and to identify any residual starting materials or byproducts. The choice of the GC column, temperature program, and carrier gas flow rate are critical parameters that would be optimized for the specific properties of this compound.

Table 1: Hypothetical GC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-500 amu |

This table presents a hypothetical set of GC parameters that could be used for the analysis of this compound, based on standard methods for similar aromatic nitrogen heterocycles.

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. Its simplicity, speed, and low cost make it a preferred method for qualitatively assessing the consumption of starting materials and the formation of products.

During the synthesis of this compound, TLC is employed to track the conversion of the precursor, for example, a 6-chloroquinoline derivative, into the desired carbonitrile. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spot can be visualized, often under UV light.

Research Findings: In the synthesis of various chloroquinoline derivatives, TLC is a standard monitoring technique. For instance, in the synthesis of 2,7-dichloroquinoline-3-carbonitrile, the reaction progress is monitored by TLC. rochester.edu Similarly, the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide derivatives also utilizes TLC to monitor the completion of the reaction. chemicalbook.com The choice of the mobile phase is crucial for achieving good separation. For quinoline derivatives, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. silicycle.comchemicalbook.com

Table 2: Typical TLC Solvent Systems for Quinoline Derivatives

| Solvent System (v/v) | Application Notes |

| Hexane:Ethyl Acetate (7:3) | A common starting point for moderately polar compounds like quinolines. The ratio can be adjusted to optimize the separation (Rf value). |

| Dichloromethane:Methanol (95:5) | Suitable for more polar quinoline derivatives. The small amount of methanol increases the polarity of the mobile phase. |

| Toluene:Acetone (8:2) | An alternative solvent system that can provide different selectivity for separation. |

This table provides examples of TLC solvent systems commonly used for the separation of quinoline derivatives. The optimal system for this compound would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal for its structural elucidation. The resulting crystal structure would confirm the connectivity of the atoms and the planarity of the quinoline ring system, as well as reveal details about the crystal packing and any non-covalent interactions, such as π-π stacking or halogen bonding.

Research Findings: While a specific crystal structure for this compound has not been reported in the searched literature, the structures of numerous quinoline derivatives have been determined. For example, the crystal structure of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide was determined to be in the triclinic P-1 space group. mdpi.com The analysis of such structures provides valuable insights into the typical bond lengths and angles of the quinoline core. For instance, the quinoline moiety is generally found to be planar. mdpi.com In another study, the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, which contain a fused heterocyclic system, were elucidated, revealing details about their molecular geometry and packing. mdpi.com

Table 3: Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Value (for a representative quinoline derivative) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.402 |

| b (Å) | 12.458 |

| c (Å) | 17.978 |

| α (°) | 90.79 |

| β (°) | 107.90 |

| γ (°) | 91.96 |

| Volume (ų) | 2646.4 |

| Z | 4 |

This table presents representative crystallographic data for a quinoline derivative, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, as a reference for the type of data obtained from X-ray crystallography. mdpi.com

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared with the theoretically calculated values based on the expected molecular formula (C₁₀H₅ClN₂). A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Research Findings: Specific elemental analysis data for this compound is not readily available in the public domain. However, it is a standard characterization technique reported in the synthesis of new organic compounds. For example, in the synthesis of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, elemental analysis was used to confirm the composition of the synthesized compounds. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₅ClN₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 63.68% |

| Hydrogen | H | 1.008 | 5 | 5.04 | 2.67% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.80% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.85% |

| Total | 188.617 | 100.00% |

This table shows the calculated elemental composition of this compound. Experimental values obtained for a pure sample are expected to be in close agreement with these theoretical percentages.

Lack of Specific Research Data on the Computational Modeling of this compound Prevents Detailed Analysis

A thorough investigation into the computational chemistry and theoretical modeling of the specific chemical compound this compound has revealed a significant gap in publicly available scientific literature. While extensive research exists on the computational analysis of related quinoline derivatives, studies focusing explicitly on this compound are not sufficiently detailed to construct an article that adheres to the requested scientific depth and specificity.

Computational techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (ESP) mapping are powerful tools for understanding the electronic structure and reactivity of molecules. researchgate.netyoutube.com For instance, detailed DFT and FMO analyses have been performed on the parent compound, 6-chloroquinoline, to investigate its structural, spectroscopic, and electronic features. dergipark.org.trresearchgate.net These studies reveal how the chlorine substituent alters the reactive nature of the quinoline moiety. dergipark.org.tr Similarly, computational studies, including FMO and ESP analysis, have been conducted on other complex quinoline derivatives to understand their chemical behavior and reactivity sites. rjptonline.org

However, specific data for this compound, such as its HOMO-LUMO energy gap, electrostatic potential distribution, and predicted spectroscopic parameters, are not available in the reviewed literature. This absence of specific data extends to other areas of computational modeling. While molecular dynamics simulations have been employed to study the conformational stability and intermolecular interactions of various quinoline derivatives, nih.govmdpi.com no such studies were found for this compound.

Furthermore, the application of Quantitative Structure-Activity Relationship (QSAR) models is a common strategy in drug design to explore the chemical space of a particular molecular scaffold. nih.govnih.gov Research has been conducted on different sets of quinoline derivatives to build QSAR models for activities like c-MET inhibition and antitubercular efficacy. nih.govnih.gov However, a QSAR study centered on the this compound scaffold itself is not documented in the available sources.

Finally, while the synthesis of various chloroquinoline-3-carbonitriles is described in the chemical literature, and in silico screening is a widely used method for discovering novel bioactive compounds from libraries of derivatives, researchgate.netasianpubs.orgnih.gov specific examples of the design and virtual screening of this compound analogs could not be located.

Due to the stringent requirement to focus solely on this compound and provide detailed, data-driven research findings for each specified sub-topic, it is not possible to generate the requested article without resorting to speculation or inaccurate extrapolation from related but distinct chemical structures. The scientific record, as accessible through comprehensive searches, does not currently contain the specific computational and theoretical modeling data necessary to fulfill the request.

Computational Chemistry and Theoretical Modeling of 6 Chloroquinoline 3 Carbonitrile

Computational Prediction of Reaction Pathways and Energetics

The prediction of reaction pathways and their associated energetics is a cornerstone of modern computational chemistry. For 6-chloroquinoline-3-carbonitrile, these predictions are vital for understanding its reactivity, particularly in nucleophilic substitution and cyclization reactions.

Detailed computational analyses of related quinoline (B57606) systems provide a framework for understanding the potential reactions of this compound. For instance, the synthesis of quinoline derivatives often involves the Vilsmeier-Haack reaction. nih.gov Mechanistic studies of this reaction reveal a step-wise process, and the rate-determining step is identified as the reaction between the Vilsmeier reagent and the anilide substrate. nih.gov While specific energetic data for the this compound synthesis via this route is not extensively documented in publicly available literature, the established mechanism provides a clear path for future computational investigation.

Furthermore, the reactivity of the chloro and cyano substituents on the quinoline core is a primary focus of computational prediction. researchgate.net Nucleophilic substitution at the chloro-position is a common reaction. Theoretical models can predict the activation barriers for the displacement of the chlorine atom by various nucleophiles. These calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products, and then calculating the corresponding energies.

A review of the chemical reactions of chloroquinoline-3-carbonitrile derivatives highlights a variety of transformations. researchgate.net For example, the conversion of a chloroquinoline-3-carbaldehyde to the corresponding carbonitrile using sodium azide (B81097) and phosphorus oxychloride has been reported. researchgate.net While this is a synthetic report, computational modeling could elucidate the precise mechanism and energetics of the nitrile formation, including the role of the reagents in facilitating the transformation.

In the absence of direct computational studies on the reaction pathways of this compound, we can extrapolate from theoretical investigations of analogous systems. For example, a study on the 1,3-dipolar cycloaddition reaction of a related quinoline derivative utilized DFT calculations to understand the regioselectivity and mechanism. researchgate.net Such studies typically generate data that can be tabulated to compare the energetics of different pathways.

To illustrate the type of data generated in such computational studies, the following hypothetical tables are presented. These tables are based on the kind of results expected from a DFT analysis of a nucleophilic substitution reaction on this compound.

Table 1: Calculated Energetic Data (in kcal/mol) for a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Species | Relative Energy (Reactant) | Relative Energy (Intermediate) | Relative Energy (Transition State) | Relative Energy (Product) |

| This compound + Nu⁻ | 0.00 | - | - | - |

| Meisenheimer Complex | - | -15.2 | - | - |

| Transition State | - | - | +22.5 | - |

| 6-Nu-quinoline-3-carbonitrile + Cl⁻ | - | - | - | -10.8 |

Note: This data is illustrative and not from a specific published study on this compound.

Table 2: Key Geometric Parameters (in Å) of the Hypothetical Transition State

| Bond | Bond Length |

| C-Cl (breaking bond) | 2.15 |

| C-Nu (forming bond) | 2.05 |

Note: This data is illustrative and not from a specific published study on this compound.

These tables demonstrate how computational chemistry can provide quantitative insights into reaction mechanisms. The activation energy, derived from the relative energy of the transition state, is a critical parameter for predicting reaction rates. Similarly, the examination of bond lengths in the transition state can reveal the nature of the bond-breaking and bond-forming processes.

While specific, detailed research findings on the computational prediction of reaction pathways and energetics for this compound are still emerging, the established methodologies and the insights gained from related systems provide a robust foundation for future investigations. The continued application of computational chemistry promises to unlock a deeper understanding of the reactivity of this important chemical compound.

Applications of 6 Chloroquinoline 3 Carbonitrile As a Synthetic Building Block and Scaffold

A Gateway to Complex Heterocyclic and Polyheterocyclic Architectures

The inherent reactivity of the chloro and cyano substituents, coupled with the aromatic quinoline (B57606) scaffold, makes 6-Chloroquinoline-3-carbonitrile an ideal starting material for the synthesis of a wide array of intricate heterocyclic structures.

Expanding Molecular Horizons Through Annulation and Ring-Forming Reactions

The strategic positioning of the reactive groups in this compound facilitates various annulation and ring-forming reactions, enabling the construction of polyheterocyclic systems with extended π-conjugation and diverse functionalities. While specific examples directly employing this compound are still emerging in the literature, the principles of quinoline chemistry suggest its potential in reactions analogous to those of other substituted chloroquinolines. For instance, the chloro group at the 6-position can participate in transition metal-catalyzed cross-coupling reactions, while the cyano group can be a precursor for fused ring systems.

One notable example in the broader class of chloroquinoline-3-carbonitriles is the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles through a copper-catalyzed cascade reaction with benzyl (B1604629) amines. This process involves an initial Ullmann-coupling, followed by the conversion of the nitrile to an amide and subsequent intramolecular cyclization. researchgate.net Although this example features a 2-chloro isomer, the underlying reactivity of the chloro and cyano groups highlights the potential for similar transformations with this compound to access novel fused heterocyclic systems.

Crafting Multi-Substituted Quinoline Derivatives

The chloro substituent on the this compound scaffold serves as a versatile handle for introducing a variety of functional groups, leading to the synthesis of multi-substituted quinoline derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose.

For example, research on related halo-substituted quinolines has demonstrated the feasibility of creating poly-aryl quinolines. In a study involving 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, Suzuki-Miyaura cross-coupling with arylboronic acids successfully yielded 4,6,8-triarylquinoline-3-carbaldehydes. rsc.org This highlights the potential for selectively targeting the chloro group at the 6-position of this compound to introduce aryl or other organic fragments, thereby generating a library of novel multi-substituted quinoline-3-carbonitriles. The subsequent transformation of the cyano group could further enhance the molecular diversity.

A Precursor for the Next Generation of Organic Materials

The unique electronic and photophysical properties inherent to the quinoline ring system make this compound an attractive precursor for the design and synthesis of advanced organic materials with applications in optics and electronics.

Illuminating the Future with Novel Fluorescent Dyes and Probes